1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
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Overview
Description
1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a piperidine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 4-nitrobenzyl chloride with piperidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction of the nitro group: Produces the corresponding amine.
Substitution reactions: Yield various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s derivatives are explored for their potential use in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Shares the nitrophenyl group but has a different core structure.
4-Nitrobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: 1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its dual functionality, combining the reactivity of the nitrophenyl group with the versatility of the piperidine ring. This combination allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKEGGNYGODSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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